(4Z)-4-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-5-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of pyrazolone derivatives.
- The structure consists of a pyrazolone ring with various substituents: a butoxyphenyl group, a phenyl group, and a chlorophenylsulfanyl group.
- Pyrazolones are known for their diverse biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Preparation Methods
Synthetic Routes: One common synthetic route involves the condensation of 3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-amine with 4-chlorobenzaldehyde under appropriate conditions.
Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized using standard organic chemistry techniques.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on reaction conditions, but modified pyrazolone derivatives and substituted phenyl compounds are common.
Scientific Research Applications
Biology and Medicine: Investigating its pharmacological properties, such as anti-inflammatory or antitumor effects.
Industry: It may find use in dye synthesis, materials science, or as a starting material for other compounds.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets. For instance:
Enzymes: It could inhibit enzymes involved in inflammation pathways.
Cell Signaling: It might modulate signaling pathways related to cell growth or apoptosis.
Comparison with Similar Compounds
Uniqueness: Its combination of substituents (butoxyphenyl, phenyl, and chlorophenylsulfanyl) sets it apart.
Similar Compounds: Other pyrazolone derivatives, such as 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone, share structural features.
Remember that this compound’s properties and applications are still an active area of research, and further studies are needed to fully understand its potential
Properties
Molecular Formula |
C36H31ClN4O2S |
---|---|
Molecular Weight |
619.2 g/mol |
IUPAC Name |
(4Z)-4-[[3-(4-butoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-5-[(4-chlorophenyl)sulfanylmethyl]-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C36H31ClN4O2S/c1-2-3-22-43-31-18-14-26(15-19-31)35-27(24-40(39-35)29-10-6-4-7-11-29)23-33-34(25-44-32-20-16-28(37)17-21-32)38-41(36(33)42)30-12-8-5-9-13-30/h4-21,23-24H,2-3,22,25H2,1H3/b33-23- |
InChI Key |
XKTMFRFKQNPJMC-SNCSUOKWSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=NN(C3=O)C4=CC=CC=C4)CSC5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=NN(C3=O)C4=CC=CC=C4)CSC5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
Origin of Product |
United States |
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